Texanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Solvent

One of Texanol's primary research applications lies in its effectiveness as a solvent []. It possesses low volatility, meaning it evaporates slowly, and strong solvency power, allowing it to dissolve a wide range of non-polar and polar compounds []. This makes Texanol valuable for isolating and purifying substances for further analysis in various research fields, such as biochemistry and pharmacology.

Material Science

Texanol plays a role in polymer research due to its ability to act as a plasticizer and compatibilizer []. As a plasticizer, Texanol enhances the flexibility and processability of polymers, making them easier to work with during research and development []. Additionally, Texanol functions as a compatibilizer, improving the ability of different types of polymers to blend together, leading to the creation of novel materials with desired properties for specific research applications [].

Formulation Development

Texanol's ability to dissolve various components and improve their compatibility makes it a valuable tool in formulating new materials for research purposes []. This includes formulating novel coatings, adhesives, and inks for specific research needs. For instance, Texanol can be used to develop coatings with unique mechanical properties or adhesives with enhanced bonding strength for specialized research applications [].

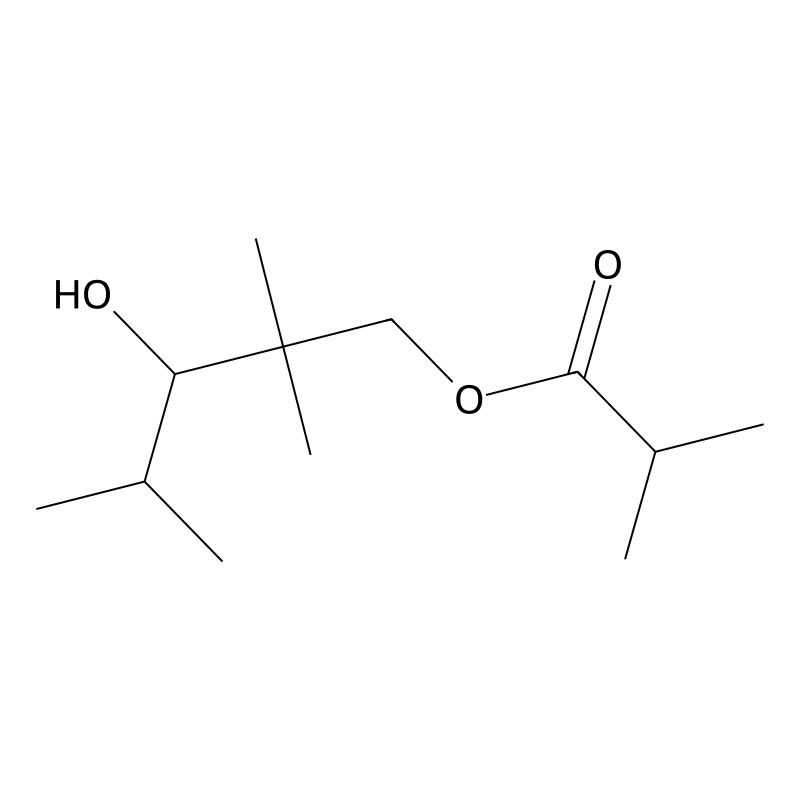

Texanol, chemically known as 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, is an ester alcohol with the molecular formula and a molecular weight of 216.32 g/mol. It appears as a colorless liquid with a mild odor, a melting point of -50°C, and a boiling point of 254°C. Texanol is notable for its relatively low volatility and high flash point of 120°C, making it suitable for various applications where stability is crucial .

Texanol primarily participates in reactions typical of esters. It can undergo hydrolysis in the presence of water to yield isobutyric acid and 2,2,4-trimethyl-1,3-pentanediol. Additionally, it reacts with strong oxidizing agents, which can lead to vigorous exothermic reactions. The compound does not absorb wavelengths above 290 nm, indicating limited susceptibility to photodegradation; its removal from the atmosphere mainly occurs through reactions with hydroxyl radicals .

Texanol is synthesized through the self-condensation of dry isobutyraldehyde in the presence of sodium isobutoxide as a catalyst. The process typically yields a product purity of 99% or higher after water-washing to remove by-products. The refined Texanol undergoes further purification through distillation .

Studies indicate that Texanol interacts favorably with associative thickeners in paint formulations, improving thickening efficiency while maintaining performance characteristics at lower concentrations. Its compatibility with other ingredients makes it a preferred choice in formulations requiring stability under varying environmental conditions .

Texanol shares similarities with several other compounds due to its ester structure. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethylene Glycol Butyl Ether | CHO | Lower boiling point; more volatile than Texanol |

| Propylene Glycol Monomethyl Ether | CHO | Commonly used as a solvent; higher toxicity |

| 2-Butoxyethanol | CHO | Known for its strong solvent properties but more toxic |

| Isobutyl Acetate | CHO | Higher volatility; used mainly in coatings |

Uniqueness of Texanol: Unlike many similar compounds, Texanol has a high flash point and low toxicity profile, making it particularly suitable for environmentally friendly applications. Its effectiveness as a coalescent in latex paints further distinguishes it from other solvents that may not perform as well under similar conditions .

Physical Description

Liquid

LIQUID.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

255-260 °C

Flash Point

120 °C o.c.

Heavy Atom Count

Vapor Density

Density

Relative density (water = 1): 0.95

Melting Point

Vapor Pressure

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

General Manufacturing Information

All other chemical product and preparation manufacturing

Construction

Oil and gas drilling, extraction, and support activities

Paint and coating manufacturing

Printing ink manufacturing

Propanoic acid, 2-methyl-, monoester with 2,2,4-trimethyl-1,3-pentanediol: ACTIVE

Propanoic acid, 2-methyl-, 3-hydroxy-2,2,4-trimethylpentyl ester: ACTIVE

Dates

Airborne molds and bacteria, microbial volatile organic compounds (MVOC), plasticizers and formaldehyde in dwellings in three North European cities in relation to sick building syndrome (SBS)

Bo Sahlberg, Maria Gunnbjörnsdottir, Argo Soon, Rain Jogi, Thorarinn Gislason, Gunilla Wieslander, Christer Janson, Dan NorbackPMID: 23280302 DOI: 10.1016/j.scitotenv.2012.10.114

Abstract

There are few studies on associations between airborne microbial exposure, formaldehyde, plasticizers in dwellings and the symptoms compatible with the sick building syndrome (SBS). As a follow-up of the European Community Respiratory Health Survey (ECRHS II), indoor measurements were performed in homes in three North European cities. The aim was to examine whether volatile organic compounds of possible microbial origin (MVOCs), and airborne levels of bacteria, molds, formaldehyde, and two plasticizers in dwellings were associated with the prevalence of SBS, and to study associations between MVOCs and reports on dampness and mold. The study included homes from three centers included in ECRHS II. A total of 159 adults (57% females) participated (19% from Reykjavik, 40% from Uppsala, and 41% from Tartu). A random sample and additional homes with a history of dampness were included. Exposure measurements were performed in the 159 homes of the participants. MVOCs were analyzed by GCMS with selective ion monitoring (SIM). Symptoms were reported in a standardized questionnaire. Associations were analyzed by multiple logistic regression. In total 30.8% reported any SBS (20% mucosal, 10% general, and 8% dermal symptoms) and 41% of the homes had a history of dampness and molds There were positive associations between any SBS and levels of 2-pentanol (P=0.002), 2-hexanone (P=0.0002), 2-pentylfuran (P=0.009), 1-octen-3-ol (P=0.002), formaldehyde (P=0.05), and 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (Texanol) (P=0.05). 1-octen-3-ol (P=0.009) and 3-methylfuran (P=0.002) were associated with mucosal symptoms. In dwellings with dampness and molds, the levels of total bacteria (P=0.02), total mold (P=0.04), viable mold (P=0.02), 3-methylfuran (P=0.008) and ethyl-isobutyrate (P=0.02) were higher. In conclusion, some MVOCs like 1-octen-3-ol, formaldehyde and the plasticizer Texanol, may be a risk factor for sick building syndrome. Moreover, concentrations of airborne molds, bacteria and some other MVOCs were slightly higher in homes with reported dampness and mold.Ambient measurements of 2,2,4-trimethyl, 1,3-pentanediol monoisobutyrate in Southern California

Wendy S Goliff, Dennis R Fitz, Kathy Cocker, Kurt Bumiller, Charles Bufalino, Dylan SwitzerPMID: 22788106 DOI: 10.1080/10962247.2012.666223

Abstract

2,2,4-trimethyl, 1,3-pentanediol monoisobutyrate (TPM) is a widely used solvent found in water-based coatings. Ambient measurements of TPM are reported here for the first time. Although this compound has been previously measured in indoor air, this study illustrates successful detection and quantification of TPM in ambient air at three locations in Southern California: Pico Rivera, Azusa, and Riverside. TPM was detected in every sample collected, with concentrations ranging from 0.7 to 49.5 parts per trillion (ppt). Collections took place during summer 2009, fall 2009, winter 2009/2010, and spring 2010, for 5-7 days during each season. The highest mean concentrations were observed during the summer months for each city, when coating activities are typically at their highest.[Emission of volatile and semivolatile organic compounds from water-based akrylate paints]

Renata Wiglusz, Elzbieta SitkoPMID: 18578351 DOI:

Abstract

Identification and testing of organic compounds emissions from water-based akrylate paints were conducted. TD-GC/MS system was applied for identification of compounds. Emission was monitored in an environmental chamber with controlled temperature, relative humidity, and air exchange. Quantitative analysis was measured by GC method. Emission of main volatile organic compounds (VOC) semivolatile organic compounds (SVOC) and total volatile organic compounds (TVOC) were defined in various periods of time, within 30 days after paints application. The main organic compounds indicated high level of an initial emission after 24 hours. Some of water-based akrylate paints may release small quantities of SVOC (texanol) even 30 days after their application. It was demonstrated that the first-order emission decay model well describes the emission course from water-based paints.Sensory and analytical evaluations of paints with and without texanol

Michelle Gallagher, Pamela Dalton, Laura Sitvarin, George PretiPMID: 18350903 DOI: 10.1021/es071555y

Abstract

Perception of odor can figure prominently in complaints about indoor air,yet identification of the responsible compound(s) is often difficult. For example, paint emissions contain a variety of odorous volatile organic compounds (VOCs) which maytrigger reports of irritation and upper respiratory health effects. Texanol ester alcohol (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate), a paint coalescing agent, is frequently associated with the "persistent, characteristic odor" of water-based paint. To evaluate the sensory impact of Texanol, naive (unfamiliar with paint constituents) and experienced (familiar with paint constituents) subjects evaluated the odor properties of paints with and without Texanol. VOC emissions from neat paint and paint applied to gypsum wallboard were collected via solid-phase microextraction and analyzed by gas chromatography/ mass spectrometry and gas chromatography/olfactometry. Regardless of subjects' prior experience, aromatic hydrocarbons and oxygenated compounds, introduced from other paint additives and not Texanol, were most commonly associated with paint odor. However, quantitative sensory techniques demonstrated that addition of Texanol to paints led to an overall increase in the perceived intensity of the coating. The combined use of these techniques proved to be an effective methodology for analyzing the structure of paint volatiles and their sensory properties and holds promise for solving many odorous indoor air problems.Occurrence of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (Texanol) in foods packed in polystyrene and polypropylene cups

M Kempf, S Ramm, T Feuerbach, P SchreierPMID: 19680930 DOI: 10.1080/02652030802562920